Zirconyl chloride octahydrate

Description

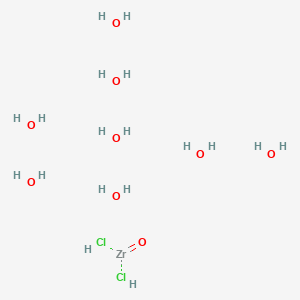

Structure

2D Structure

Properties

IUPAC Name |

oxozirconium;octahydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.8H2O.O.Zr/h2*1H;8*1H2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBACIUATZGHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O=[Zr].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H18O9Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7699-43-6 (Parent) | |

| Record name | Zirconium chloride oxide octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4049402 | |

| Record name | Zirconyl chloride octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13520-92-8 | |

| Record name | Zirconium chloride oxide octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconyl chloride octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium, dichlorooxo-, octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Chemical Research of Zirconyl Chloride Octahydrate

Structural Elucidation and Coordination Chemistry

The solid-state and solution structures of zirconyl chloride octahydrate have been the subject of extensive research, revealing a complex coordination environment for the zirconium ion.

This tetrameric structure is a defining feature of this compound and is believed to persist in aqueous solutions. researchgate.net

Early descriptions of the coordination geometry around each zirconium atom suggested a distorted square antiprism with D₄d symmetry. cdnsciencepub.com However, more precise three-dimensional refinement has shown that the coordination polyhedron is more accurately described as a D₂d dodecahedron. cdnsciencepub.comcdnsciencepub.comresearchgate.net Each zirconium atom is coordinated to eight oxygen atoms. Four of these are from the bridging hydroxyl groups, and the other four are from terminal water molecules. researchgate.net

The average bond lengths within this coordination sphere have been determined with considerable accuracy:

Zr—OH (bridging): 2.142 ± 0.019 Å cdnsciencepub.comcdnsciencepub.com

Zr—OH₂ (terminal): 2.272 ± 0.032 Å cdnsciencepub.comcdnsciencepub.com

The tetranuclear complex [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ is not only present in the solid state but is also the predominant species in aqueous solutions of zirconyl chloride. researchgate.net The zirconium atoms in these solutions are connected by hydroxo-bridges, a structural feature that has been confirmed by computational studies. The stability of these tetrameric units is a key aspect of the aqueous chemistry of zirconium. researchgate.net As the concentration of zirconyl chloride solutions decreases, there is evidence of increased polymerization. researchgate.net

Solution Chemistry and Hydrolysis Mechanisms

The behavior of this compound in solution is largely governed by hydrolysis reactions, which are significantly influenced by factors such as pH.

In aqueous solutions, this compound undergoes hydrolysis, a process that is central to the formation of zirconia (ZrO₂) particles. researchgate.net The hydrolysis and condensation of the tetranuclear complex, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, is a proposed mechanism for the formation of zirconium oxide sols. researchgate.net The controlled release of Zr⁴⁺ ions through hydrolysis is a critical step in the synthesis of various zirconium-based materials. The thermal hydrolysis of zirconyl chloride solutions is a common method for producing zirconia nanoparticles, although it often requires elevated temperatures and extended reaction times. researchgate.net

The pH of the solution plays a crucial role in determining the nature of the zirconium species present. The solubility of this compound is dependent on the concentration of hydrochloric acid, which in turn affects the pH. researchgate.net At different pH values, the form of the zirconium hydroxide (B78521) precipitate can vary, with ZrO(OH)₂ or Zr(OH)₄ being formed. For instance, precipitation with ammonia (B1221849) at a pH of 3 can lead to the formation of Zr(OH)₄. curtin.edu.au In aqueous media, the speciation of zirconium is dominated by the formation of hydroxylated species, with Zr(OH)₄(aq) being a predominant form. mdpi.com The pH also influences the particle size of the precipitate, which is a critical factor in the subsequent production of zirconia. curtin.edu.au

Polymerization Kinetics and Formation of Precursors in Solution

The behavior of this compound in aqueous solutions is characterized by complex hydrolysis and polymerization processes that lead to the formation of various precursor species. The fundamental unit in aqueous solutions is the tetranuclear complex cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. tandfonline.comresearchgate.netresearchgate.net The formation of larger precursors and sols from this initial complex involves sequential hydrolysis and condensation reactions. tandfonline.comresearchgate.net

In sol-gel processes, this compound is a common starting material for producing zirconia (ZrO₂) nanoparticles. The hydrolysis of the zirconyl ion is the initial step, leading to the formation of zirconium tetranuclear complex molecules. researchgate.net These complexes can then undergo further polymerization, often in the presence of complexing agents like citric acid or amines, to produce larger complex molecules. tandfonline.comresearchgate.net For example, when citric acid and ammonia are used, the this compound first hydrolyzes to form the tetranuclear complex, which then polymerizes with the ionized complex agent to form a larger molecular structure. researchgate.net Similarly, when complex agents like diethanolamine (DEA) or triethanolamine (TEA) are used in an ammonia solution, a tetranuclear complex is initially formed via hydrolysis, which is subsequently followed by condensation to generate a larger complex molecule. tandfonline.comresearchgate.net

The table below summarizes the key stages involved in the formation of precursors from this compound in solution.

| Stage | Process | Description | Key Species Involved |

| 1 | Hydrolysis | This compound dissolves and hydrolyzes in water. | ZrOCl₂·8H₂O, H₂O |

| 2 | Formation of Tetranuclear Complex | The hydrolyzed species rapidly form a stable tetranuclear complex cation. | [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ |

| 3 | Condensation/Polymerization | The tetranuclear units condense to form larger polymeric species or sol particles. This step is influenced by pH, temperature, and complexing agents. | Polymeric hydrous zirconia, Zirconia sols |

Reactivity Profiles and Lewis Acidity

This compound and its related zirconium(IV) species are recognized for their utility as Lewis acid catalysts in a variety of organic transformations. researchgate.net Their effectiveness stems from the electron-deficient nature of the Zr(IV) center, making them capable of activating a wide range of functional groups. Compared to other Lewis acids, zirconium(IV) compounds are often favored due to their low toxicity, stability in the presence of moisture, ease of handling, and cost-effectiveness. researchgate.net

Mechanistic Studies of Lewis Acid Catalysis

The Lewis acidic nature of the zirconium center in complexes derived from this compound is central to its catalytic activity. Mechanistic studies suggest that the Zr(IV) ion coordinates to electron-rich atoms (typically oxygen or nitrogen) in the substrate, thereby activating the molecule for subsequent reaction.

This catalytic action has been demonstrated in numerous organic reactions:

Pechmann Condensation: The synthesis of coumarins via the Pechmann reaction, involving the reaction of phenols with β-keto esters, can be efficiently catalyzed by this compound. researchgate.net

Aldol (B89426) Condensation: Zirconium(IV) chloride has been shown to be a highly efficient catalyst for the aldol condensation of aldehydes and ketones, often proceeding rapidly under solvent-free conditions. thieme-connect.de

Reductive Coupling: In combination with sodium iodide, this compound can facilitate the reductive coupling of sulfonyl chlorides to disulfides and the deoxygenation of sulfoxides. thieme-connect.de The proposed mechanism involves the interaction of the sulfoxide with the zirconium species.

In some systems, a cooperative effect between Brønsted and Lewis acid sites on zirconia-based catalysts has been proposed to enhance reactivity and selectivity. escholarship.org For example, in the etherification of alcohols, the Lewis acid sites can increase the surface concentration of adsorbed alcohol molecules, promoting the desired bimolecular reaction over unimolecular dehydration. escholarship.org

Ligand Exchange Dynamics and Complex Stabilization

The reactivity of this compound in solution is heavily influenced by ligand exchange dynamics. The central catalytic species, the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer, features coordinated water molecules that can be substituted by other ligands. researchgate.net This ligand exchange is a fundamental step in many of its applications, from catalysis to materials synthesis.

The crystal structure of this compound confirms the presence of the tetranuclear complex where each zirconium atom is coordinated to bridging hydroxyl groups and terminal water molecules. researchgate.net The water molecules in the coordination sphere are labile and can be exchanged with substrate molecules or other coordinating species in solution. acs.org

This exchange mechanism is critical in processes such as:

Adsorption: The removal of oxo-anions like arsenate from water by zirconium-based metal-organic frameworks (MOFs) involves a ligand-exchange mechanism. surfacesciencewestern.com The arsenate species substitute terminal hydroxyl or aqua ligands on the zirconium clusters of the MOF. surfacesciencewestern.com

Crosslinking: The crosslinking of polymers like guar and hydroxypropyl guar (HPG) with zirconium complexes is understood to occur via a ligand exchange reaction involving the cis-hydroxyl groups of the polysaccharide. onepetro.org

The stability of the resulting complexes is a key factor in these processes. The formation of the tetrameric structure itself is a result of stabilization relative to monomeric zirconium species. smolecule.com

Interaction with Various Organic and Inorganic Substrates

This compound serves as a versatile precursor for the synthesis of a wide array of materials through its interaction with both organic and inorganic substrates. Its reactivity allows for the formation of advanced materials such as metal-organic frameworks (MOFs) and layered inorganic compounds.

Interaction with Organic Substrates: this compound is a common metal source for the synthesis of zirconium-based MOFs. The reaction involves the coordination of the zirconium centers to organic linker molecules. For example, it reacts with carboxylic acid linkers like trimesic acid or tetrakis(4-carboxyphenyl) porphyrin in a solvent such as N,N-dimethylformamide (DMF) to form highly porous crystalline structures. surfacesciencewestern.com

Interaction with Inorganic Substrates: The compound also reacts with inorganic acids to form layered materials. For instance, reacting this compound with phosphoric acid and organophosphonic acids (like phenylphosphonic acid) results in the formation of organically modified layered zirconium phosphate (B84403)/phosphonate (B1237965) materials. nih.gov These materials possess interlayer spaces that can be tailored by the choice of the organic phosphonic acid.

The table below provides examples of materials synthesized from this compound and its interaction with different substrates.

| Substrate Type | Example Substrate | Resulting Material/Compound | Application Area |

| Organic | Trimesic Acid | Zirconium-based Metal-Organic Framework (e.g., MOF-808) | Adsorption, Catalysis |

| Organic | Tetrakis(4-carboxyphenyl) porphyrin (TCPP) | Porphyrinic Zirconium MOF (e.g., MOF-525) | Catalysis, Photocatalysis |

| Inorganic | Phosphoric Acid / Phenylphosphonic Acid | Layered Zirconium Phosphate/Phosphonate | Ion Exchange, Controlled Release |

Synthesis Methodologies for Zirconyl Chloride Octahydrate Derivatives

Sol-Gel Synthesis Routes

The sol-gel process is a versatile and widely used method for producing zirconia nanoparticles from zirconyl chloride octahydrate. nih.gov It involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. This method allows for the synthesis of uniform, nano-sized powders with high purity. nih.gov The fundamental steps involve hydrolysis and subsequent condensation reactions of the zirconium precursor. nih.gov

Controlled Hydrolysis and Polycondensation Mechanisms

The synthesis of zirconia nanoparticles via the sol-gel method begins with the dissolution of this compound (ZrOCl₂·8H₂O) in a suitable solvent, typically water or an alcohol. e3s-conferences.orggoogle.com In aqueous solution, zirconyl chloride exists as a tetranuclear complex, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. sigmaaldrich.comwikipedia.orgcdnsciencepub.com The addition of a base, such as ammonium (B1175870) hydroxide (B78521), initiates hydrolysis, leading to the formation of zirconium hydroxide, Zr(OH)₄. e3s-conferences.org

ZrOCl₂·8H₂O + 2NH₄OH → ZrO(OH)₂ + 2NH₄Cl + 8H₂O

Followed by calcination:

ZrO(OH)₂ → ZrO₂ + H₂O

The careful control of reaction parameters such as pH, temperature, and reactant concentrations is critical to manage the rates of hydrolysis and condensation, thereby influencing the properties of the final zirconia product. e3s-conferences.org

Influence of Complexing Agents (e.g., EDTA, Citric Acid) on Particle Morphology

Complexing or chelating agents play a significant role in the sol-gel synthesis of zirconia by modifying the hydrolysis and condensation rates of the zirconium precursor. nih.govacs.org These agents form stable complexes with zirconium ions, which can prevent rapid, uncontrolled precipitation and promote the formation of uniform nanoparticles.

Ethylenediaminetetraacetic acid (EDTA) has been utilized in the sol-gel preparation of zirconium oxide precursors from this compound. acs.org EDTA forms a stable complex with the zirconium species, which then undergoes controlled hydrolysis and polymerization in an ammonia (B1221849) solution. acs.org The presence of EDTA influences the particle size and viscosity of the resulting sol. acs.org

Citric acid is another effective complexing agent used in the sol-gel synthesis, often in a process known as the Pechini method. nih.gov In this approach, citric acid chelates the metal cations, and a polyhydroxy alcohol like ethylene (B1197577) glycol is added to form a polyester (B1180765) network upon heating. This process entraps the metal citrates in a rigid organic matrix, preventing segregation of the metal ions and leading to the formation of a homogeneous precursor gel. nih.gov Subsequent calcination removes the organic components, yielding fine, uniform zirconia-based nanoparticles. nih.gov For instance, in the synthesis of yttria-stabilized zirconia (YSZ) nanoparticles, citric acid and ethylene glycol have been used to produce spherical tetragonal nanoparticles. nih.gov

The use of such agents provides a pathway to control particle morphology, prevent agglomeration, and achieve a narrow particle size distribution. nih.govacs.org

Parametric Optimization for Precursor Particle Size and Viscosity

The final properties of zirconia nanoparticles derived from sol-gel synthesis are highly dependent on several process parameters. Optimizing these parameters is crucial for controlling the precursor particle size and the viscosity of the sol, which in turn affect the characteristics of the final ceramic material. nih.govacs.org

Key parameters that are often optimized include:

Concentration of this compound: The initial concentration of the zirconium precursor can affect the nucleation and growth rates of the particles. acs.org

Amount of Base: The quantity of the precipitating agent, such as ammonia, influences the pH of the solution, which is a critical factor in controlling the hydrolysis and condensation rates. acs.org

Temperature: Reaction temperature affects the kinetics of the hydrolysis and condensation reactions. Higher temperatures generally lead to faster reaction rates. nih.govacs.org

Agitation Speed: The stirring rate during the sol formation ensures homogeneity of the reaction mixture and can influence the particle size distribution. acs.org

Calcination Temperature: The temperature at which the dried gel is heated is a significant factor determining the crystalline phase, particle size, and degree of agglomeration of the final zirconia powder. nih.gov Increasing the calcination temperature generally leads to an increase in crystalline size. nih.gov

| Parameter | Effect on Particle Size | Effect on Viscosity | Reference |

|---|---|---|---|

| ZrOCl₂·8H₂O Concentration | Higher concentration can lead to larger particles. | Increases with higher concentration. | acs.org |

| Ammonia Content | Affects pH, which controls hydrolysis rate and particle size. | Can influence gelation time and final viscosity. | acs.org |

| Reaction Temperature | Higher temperatures can increase particle size due to faster growth. | Affects reaction kinetics and sol stability. | nih.govacs.org |

| Calcination Temperature | Directly correlates with crystalline size; higher temperatures result in larger crystals. | Not applicable. | nih.gov |

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are effective techniques for synthesizing crystalline zirconia nanoparticles directly from a solution at elevated temperatures and pressures. nih.govmdpi.com In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs non-aqueous solvents. These methods can produce well-crystallized nanoparticles with controlled morphology and phase composition without the need for a high-temperature calcination step. nih.govresearchgate.net

Temperature and Pressure Effects on Nanostructure Formation

Temperature and pressure are critical parameters in hydrothermal and solvothermal synthesis, significantly influencing the nucleation, growth, and phase transformation of zirconia nanostructures. mdpi.comresearchgate.net

Temperature: Increasing the hydrothermal temperature generally promotes the crystallinity and growth of zirconia nanoparticles. mdpi.com For instance, studies have shown that as the reaction temperature increases from 160 °C to 200 °C, the crystallinity of the resulting zirconia improves. mdpi.com At lower temperatures, the products may be amorphous or poorly crystalline. mdpi.com The temperature can also influence the phase of the zirconia formed. For example, pure tetragonal zirconia nanoparticles have been synthesized via hydrothermal treatment of a this compound precursor at 200 °C. nih.gov

Pressure: The pressure in the autoclave during hydrothermal synthesis is a function of the temperature and the degree of filling of the vessel. Pressure can affect the solubility of the precursors and the kinetics of the crystallization process. researchgate.net At a pressure of 5.5 MPa (corresponding to 270 °C), a transformation from non-fully reacted to fully reacted zirconia particles has been observed. researchgate.net

The interplay between temperature and pressure allows for precise control over the nanostructure of the final product. For example, unique star-shaped tetragonal zirconia particles have been synthesized via hydrothermal treatment at a relatively high temperature of 240 °C. nih.gov

Template-Assisted Synthesis of Zirconia Nanoparticles

Templates, such as surfactants or organic molecules, are often used in hydrothermal and solvothermal synthesis to direct the formation of specific nanostructures and to control the particle size and morphology. iau.irscientific.net The template molecules can self-assemble into micelles or other ordered structures that serve as scaffolds for the nucleation and growth of the inorganic nanoparticles.

For example, sodium dodecyl sulfonate (SDS) has been used as a template to prepare ordered lamellar nanostructured zirconia from zirconium oxychloride in an ethanol-water system. scientific.net The resulting material exhibited a lamellar structure that was preserved even after calcination at 500 °C. scientific.net In another study, glucose monohydrate was used as a core and a sacrificial template in a hydrothermal process to synthesize hollow spheres of zirconia from this compound. nih.gov The glucose core was removed during a subsequent calcination step, leaving the hollow zirconia nanostructure. nih.gov

The choice of template and the reaction conditions can be tailored to produce a variety of zirconia nanostructures, including spheres, rods, and hollow structures. nih.goviau.ir

| Zirconium Precursor | Template | Solvent | Temperature | Resulting Nanostructure | Reference |

|---|---|---|---|---|---|

| This compound | Glucose monohydrate | Water | 180 °C | Hollow spheres | nih.gov |

| Zirconium oxychloride | Sodium dodecyl sulfonate (SDS) | Ethanol-water | 110-155 °C | Ordered lamellar nanostructure | scientific.net |

| Zirconium chloride | Hexamethylenetetramine | Water | 110 °C (reflux) | Tetragonal nanoparticles | iau.ir |

Spray Pyrolysis Deposition Techniques

Spray pyrolysis is a versatile technique for depositing thin films of materials, including derivatives of this compound. espublisher.com This method involves spraying a precursor solution onto a heated substrate, leading to the thermal decomposition of the precursor and the formation of a film. The characteristics of the resulting film are highly dependent on several process parameters.

The concentration of the this compound precursor solution significantly influences the structural and morphological properties of the deposited zirconium oxide (ZrO₂) films. espublisher.com Studies have shown that at lower concentrations, such as 0.025 M, the resulting films are often amorphous. espublisher.comresearchgate.net As the concentration increases to a range of 0.05 M to 0.1 M, the crystallinity of the films improves, typically exhibiting a cubic zirconia phase. espublisher.comresearchgate.net

The morphology of the film surface is also strongly affected by the precursor concentration. researchgate.net Higher concentrations generally lead to better-defined crystalline structures. espublisher.com For instance, X-ray diffraction (XRD) analysis has demonstrated that an increase in the molarity of the precursor solution enhances the crystallinity of the films. espublisher.com Transmission electron microscopy (TEM) has revealed that the average particle size in these films is typically less than 20 nm, with selected area electron diffraction (SAED) patterns confirming the presence of crystalline cubic ZrO₂ nanocrystals. espublisher.com

Interactive Table: Effect of Precursor Concentration on ZrO₂ Film Properties

| Precursor Concentration (M) | Film Crystallinity | Predominant Phase | Average Particle Size (nm) |

| 0.025 | Amorphous | - | - |

| 0.05 | Crystalline | Cubic | < 20 |

| 0.075 | Crystalline | Cubic | < 20 |

| 0.1 | Crystalline | Cubic | < 20 |

Data sourced from studies on spray pyrolysis of this compound solutions. espublisher.comresearchgate.net

Substrate temperature is a critical parameter in spray pyrolysis, heavily impacting the film's growth, morphology, and crystalline structure. tuwien.at The temperature can determine the specific crystal phase of the deposited zirconia film. tuwien.at For example, at a substrate temperature of 450°C, films deposited from this compound solutions have been found to exhibit a cubic zirconia phase. espublisher.comespublisher.com

Other deposition parameters, such as the carrier gas flow rate and the distance from the nozzle to the substrate, also play a role in the quality of the film. For instance, a typical setup might involve a substrate-to-nozzle distance of 28 cm. The pyrolytic reaction, where ZrO₂ is formed, and the subsequent crystallization are both temperature-dependent processes. tuwien.at While amorphous ZrO₂ can form at temperatures as low as 200°C, higher temperatures provide the necessary kinetic energy for crystallization to occur. tuwien.at

Microwave-Assisted Synthesis Methods

Microwave-assisted synthesis has emerged as a rapid, energy-efficient, and effective method for preparing nanocrystalline zirconia from this compound. elsevier.esnih.gov This technique utilizes microwave heating to accelerate chemical reactions, leading to faster synthesis times and often, unique material properties. nih.govresearchgate.net

One approach involves the direct decomposition of this compound in a microwave-hydrothermal environment. elsevier.es For example, a synthesis conducted at 180°C for 20 minutes can yield highly crystalline monoclinic zirconia nanoparticles. elsevier.es Another route involves the precipitation of zirconium hydroxide from a this compound solution using a base like potassium hydroxide (KOH), followed by microwave-assisted dehydration. elsevier.es This method can produce a tetragonal phase of zirconia as the main product, with a minor monoclinic fraction. elsevier.es

The concentration of reactants can also influence the resulting crystal phase. In a microwave-hydrothermal synthesis using sodium hydroxide (NaOH) as a precipitating agent, an increase in NaOH concentration was found to promote the formation of the tetragonal polymorph. researchgate.net

Interactive Table: Microwave-Assisted Synthesis of Zirconia Nanoparticles

| Synthesis Route | Precursors | Temperature (°C) | Time (min) | Primary Crystalline Phase |

| Direct Decomposition | ZrOCl₂·8H₂O | 180 | 20 | Monoclinic |

| Precipitation & Dehydration | ZrOCl₂·8H₂O, KOH | 180 | 20 | Tetragonal (major), Monoclinic (minor) |

| Precipitation | ZrOCl₂·8H₂O, NaOH | - | - | Tetragonal (increases with NaOH conc.) |

Data compiled from various microwave-assisted synthesis studies. elsevier.esresearchgate.net

Co-precipitation and Controlled Precipitation Strategies

Co-precipitation and controlled precipitation are widely used wet-chemical methods for synthesizing zirconium-based materials from this compound. These techniques involve the precipitation of a solid from a solution containing the zirconium precursor and often, other metal salts to create doped or composite materials.

The addition of a base, such as aqueous ammonia, to a zirconyl chloride solution induces the precipitation of what is generally described as a gelatinous, amorphous zirconium hydroxide or hydrated oxide. curtin.edu.au The particle size of the precipitate is dependent on the initial concentration of the zirconyl chloride solution; higher concentrations tend to yield larger particles. researchgate.net For instance, precipitating from 0.81 M and 1.62 M zirconyl chloride solutions resulted in particle sizes of 1.0 ± 0.1 μm and 4.2 ± 0.1 μm, respectively. researchgate.net

The pH at which precipitation occurs also plays a crucial role in the properties of the resulting material, particularly after calcination. curtin.edu.aucurtin.edu.au For example, the calcination route of zirconia can differ depending on whether the precipitation was carried out at a pH of 3 or 12. curtin.edu.au In co-precipitation methods, other cations like yttrium can be introduced to stabilize high-temperature phases of zirconia, such as the tetragonal or cubic phases, which are important for applications like solid oxide fuel cells. curtin.edu.au

Ion Exchange Mediated Synthesis

Ion exchange is a process used for the purification and synthesis of zirconium compounds from this compound. This method can be employed to remove impurities or to introduce new functional groups or elements into the zirconium-based material.

In one application, anion exchange resins are used to purify zirconium solutions by removing unwanted anions and certain metal impurities. researchgate.net For instance, a process for preparing high-purity zirconia from zircon can involve passing a hydrochloric and sulfuric acid leachate of the ore through an anion exchange resin bed. researchgate.net

Ion exchange can also be utilized to create composite materials. For example, an anion exchange resin can be modified with nanoparticles of hydrated zirconium dioxide. onu.edu.ua This is achieved by impregnating the resin with a zirconyl chloride solution, followed by precipitation of the inorganic component within the resin matrix using a base like ammonium hydroxide. onu.edu.ua The conditions of this synthesis, such as temperature and the concentration of the zirconyl chloride and precipitating agent, can influence the nature of the resulting inorganic nanoparticles within the resin. onu.edu.ua

Advanced Characterization Techniques in Zirconyl Chloride Octahydrate Research

Diffraction and Imaging Techniques

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials. In the context of materials synthesized from zirconyl chloride octahydrate, SEM reveals details about particle shape, size distribution, and the degree of agglomeration.

Researchers have utilized SEM to study the microstructure of nanosized-stabilized zirconia powders prepared from this compound. These analyses have shown that the resulting particles can be non-spherical with some degree of agglomeration and porosity. utcluj.ro The surface topographies often confirm these observations. utcluj.ro For instance, in bismuth-stabilized zirconia, the zirconia particles may appear as agglomerated light contrast areas against a dark background of bismuth oxide. utcluj.ro

The particle size, as observed through SEM, can range from the nanometer to the micrometer scale, with studies reporting dimensions from approximately 1.0 to 255 µm. utcluj.ro The morphology can also be influenced by synthesis conditions. For example, in the preparation of pure cubic zirconia nanoparticles using a lyotropic liquid crystal system, the concentration of the zirconyl chloride precursor was found to affect the final particle morphology. researchgate.net SEM images have shown that varying the concentration can lead to different degrees of particle agglomeration and growth. researchgate.net

Furthermore, SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), provides compositional information alongside morphological details. utcluj.ro This combination allows for the elemental analysis of the observed surface features. utcluj.ro Studies on zirconia implants have used SEM to analyze the surface morphology before and after treatments like photofunctionalization, revealing changes in surface roughness and porosity that are critical for applications such as osseointegration. nih.gov

Table 1: SEM Observations of Zirconia-Based Materials Derived from this compound

| Material | Observed Morphology | Particle Size Range | Key Findings |

| Nanosized-stabilized zirconia | Non-spherical, some agglomeration and porosity. utcluj.ro | ~1.0-255 µm utcluj.ro | Zirconia appears as agglomerated light contrast particles. utcluj.ro |

| Pure cubic zirconia nanoparticles | Varied agglomeration and growth depending on precursor concentration. researchgate.net | Not specified | Citric acid was found to inhibit agglomeration and growth. researchgate.net |

| Zirconia implants | Plain compact surfaces and wavy porous areas at low magnification; dense grainy regions at higher magnification. nih.gov | Not applicable | Photofunctionalization can enhance surface topography for better osseointegration. nih.gov |

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Agglomeration

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, making it indispensable for characterizing the size, shape, and agglomeration state of nanoparticles. When this compound is used as a precursor to synthesize zirconia nanoparticles, TEM provides direct visualization of the individual particles and their arrangements.

TEM analysis is crucial for determining the primary particle size of nanomaterials. researchgate.netnih.govmdpi.com For instance, in the synthesis of zirconia nanoparticles, TEM can reveal spherical or other morphologies with average sizes that can be precisely measured. researchgate.net These measurements are often presented as a size distribution, which is critical for understanding the material's properties. nih.govnih.gov

Studies have shown that various factors during synthesis can influence the resulting nanoparticle size and agglomeration. TEM imaging allows researchers to observe the effects of different synthesis parameters, such as the use of surfactants or modifying agents, on preventing particle aggregation. The internal structure of composite materials, where zirconia nanoparticles are integrated into a matrix, can also be effectively studied using TEM. acs.org For example, in UiO-66/Fe3O4@CNCs nanocomposites synthesized using this compound, TEM is used to observe the internal structure and the distribution of the different components. acs.org

It is important to note that sample preparation for TEM is a critical step that can influence the observed results. nih.gov Additionally, while TEM provides detailed information on a localized area, it is often used in conjunction with other techniques like Dynamic Light Scattering (DLS) to obtain a more comprehensive understanding of the nanoparticle system, although discrepancies between the results of these two techniques can arise and require careful interpretation. rsc.org

Selected Area Electron Diffraction (SAED) for Crystalline Phase Confirmation

Selected Area Electron Diffraction (SAED) is a technique performed within a TEM that provides crystallographic information about a material. wikipedia.org By directing the electron beam onto a specific area of the sample, a diffraction pattern is generated, which is characteristic of the material's crystal structure. This technique is invaluable for confirming the crystalline phase of materials synthesized from this compound.

When this compound is calcined or otherwise processed to form zirconia (ZrO2), it can exist in several crystalline phases, including monoclinic, tetragonal, and cubic. SAED patterns can definitively identify which of these phases are present. For example, a diffraction pattern consistent with cubic ZrO2 can be used to confirm the formation of this particular phase. researchgate.net

SAED is particularly useful when analyzing nanostructured materials, where traditional X-ray diffraction (XRD) might produce broad peaks. By focusing the electron beam on a single nanocrystal or a small group of crystals, a clear diffraction pattern can be obtained. purdue.edu In studies of zirconate pyrochlores, for instance, SAED patterns are used to investigate the crystal structure and identify different phases within the material. researchgate.net The resulting patterns, which consist of spots or rings, can be indexed to specific crystal lattice planes, providing conclusive evidence of the crystalline structure. wikipedia.orgresearchgate.net

Small-Angle X-ray Scattering (SAXS) for Solution Structure and Particle Dimension Analysis

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to determine the structure of materials at the nanoscale, typically in the range of 1 to 100 nm. It is particularly powerful for analyzing the size, shape, and distribution of particles in solution or in the solid state.

In the context of this compound, SAXS has been employed to study the speciation of zirconyl ions in aqueous solutions. curtin.edu.auresearchgate.net These studies have investigated how factors such as concentration and the addition of other salts influence the size and interaction of the zirconyl species in solution. curtin.edu.auresearchgate.net Research has shown that in zirconyl chloride solutions, the particle radii of the zirconium species may remain unchanged over a range of industrially relevant concentrations. curtin.edu.auresearchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are essential for understanding the thermal stability and decomposition behavior of this compound and its derivatives. Techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide valuable information about phase transitions, dehydration, and decomposition processes that occur upon heating.

The thermal decomposition of this compound has been investigated by changing the heating rate. iaea.org These studies propose a stepwise decomposition process. iaea.org The initial step involves the dehydration of ZrOCl2·8H2O to intermediate hydrates like ZrOCl2·4H2O. iaea.org This is followed by dechlorination at higher temperatures, leading to the formation of hydrated zirconium oxides. iaea.org Finally, monoclinic zirconium oxide is typically formed at temperatures above 850°C. iaea.org

TGA is particularly useful for quantifying the mass loss associated with each decomposition step, which helps in identifying the chemical transformations occurring. DTA, on the other hand, detects the heat changes associated with these transformations, such as endothermic peaks for dehydration and exothermic peaks for crystallization.

When this compound is used in reactions with other compounds, such as in the synthesis of zirconium pyrophosphate (ZrP2O7) from a mixture with diammonium hydrogen phosphate (B84403), thermal analysis can elucidate the reaction pathway. researchgate.net DTA-TG studies have shown that the transformations in such a mixture below 160°C are related to the dehydration of this compound and the initial interaction between the components. researchgate.net These analyses are crucial for determining the appropriate calcination temperatures to obtain the desired final product with a stable crystal structure. researchgate.net

Environmental Science and Remediation Applications

Wastewater Treatment Technologies

Zirconium-based materials derived from zirconyl chloride octahydrate are extensively researched and applied in wastewater treatment. These materials are developed into advanced adsorbents and catalysts capable of removing a wide range of pollutants, including inorganic anions and persistent organic compounds.

Eutrophication, driven by excessive phosphorus concentrations in water bodies, is a major environmental concern. Zirconium-based materials have a strong affinity for phosphate (B84403) ions, making them highly effective for phosphate removal from wastewater. rsc.org this compound is a common starting material for creating zirconium-based adsorbents, such as hydrous zirconium oxide and zirconium-modified composites, which exhibit high adsorption capacities.

The primary mechanism for phosphate removal involves a Lewis acid-base interaction, where the zirconium atoms on the adsorbent surface act as Lewis acids and the phosphate ions act as Lewis bases. mdpi.com This leads to the formation of stable inner-sphere complexes through ligand exchange, where hydroxyl groups (–OH) on the surface of the zirconium material are replaced by phosphate ions. mdpi.comnih.gov

Research has demonstrated the effectiveness of various adsorbents synthesized using this compound. For instance, an Efficient Phosphorus Removal Composite (EPRC) made from industrial wastes was enhanced by modification with this compound, creating Zr-EPRC. This modification increased the material's specific surface area more than twelvefold and its phosphorus adsorption capacity fourfold, reaching 12.550 mg/g at 25°C. mdpi.comresearchgate.net Similarly, coal gangue loaded with zirconium oxide has been shown to remove over 90% of phosphate from secondary effluents, with a maximum adsorption capacity of 8.55 mg/g. semanticscholar.org

| Adsorbent Material | Precursor | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|---|

| Zr-Modified Efficient Phosphorus Removal Composite (Zr-EPRC) | This compound | 12.550 | 10 (for modification) | mdpi.comresearchgate.net |

| Zirconium-Modified Coal Gasification Coarse Slag (CGCS-Zr4) | Not Specified | 19.81 | 6.0 | rsc.org |

| Zirconium Component Modified Porous Nanowood (PEI-PW@Zr) | This compound | 217.0 | 3.0 | nih.govbohrium.com |

| Calcinated Coal Gangue Loaded with Zirconium Oxide (CCG-Zr) | Not Specified | 8.55 | 2.5 - 8.5 | semanticscholar.org |

Arsenic contamination in water sources poses a severe threat to human health. Zirconium-based adsorbents, often synthesized from this compound, have shown exceptional performance in removing both arsenate [As(V)] and arsenite [As(III)]. The high affinity of zirconium for arsenic is attributed to the formation of strong inner-sphere surface complexes. bohrium.com

A variety of zirconium-based materials have been developed for this purpose. Iron-zirconium (Fe-Zr) binary oxide, prepared via a coprecipitation method, has a high specific surface area of 339 m²/g and demonstrates maximum adsorption capacities of 46.1 mg/g for As(V) and 120.0 mg/g for As(III) at a neutral pH. bohrium.com

Metal-organic frameworks (MOFs) represent another advanced class of adsorbents. The zirconium-based MOF, UiO-66, synthesized using this compound, exhibits a remarkable arsenate uptake capacity of 303 mg/g at an optimal pH of 2. nih.govnih.gov This superior performance is due to its highly porous crystalline structure, which provides a large surface area and numerous active zirconium oxide cluster sites for arsenic binding. nih.gov The mechanism involves the formation of Zr-O-As coordination bonds. nih.gov

| Adsorbent Material | Precursor | Target Species | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|---|---|

| Iron–Zirconium (Fe-Zr) Binary Oxide | Not Specified | As(V) | 46.1 | 7.0 | bohrium.com |

| Iron–Zirconium (Fe-Zr) Binary Oxide | Not Specified | As(III) | 120.0 | 7.0 | bohrium.com |

| Zirconium Metal-Organic Framework (UiO-66) | Not Specified | As(V) | 303 | 2.0 | nih.govnih.gov |

| Zirconium Metal-Organic Framework (Zr-MOF) | This compound | As(V) | 278 | 4.0 - 9.0 | surfacesciencewestern.com |

| Hydrous Zirconium Oxide Loaded Polymeric Adsorbent (D401-Zr) | Not Specified | As(V) | Not Specified | <5.2 | researchgate.net |

| Hydrous Zirconium Oxide Loaded Polymeric Adsorbent (D401-Zr) | Not Specified | As(III) | Not Specified | 6.3 - 9.2 | researchgate.net |

Zirconium dioxide (zirconia), derived from precursors like this compound, is an effective photocatalyst for the degradation of persistent organic pollutants in wastewater. researchgate.net Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to generate highly reactive species, such as hydroxyl radicals (•OH), upon light irradiation. ias.ac.in These radicals can break down complex organic molecules into simpler, less harmful substances like carbon dioxide and water.

Zirconia-based photocatalysts have been successfully used to degrade a variety of organic pollutants, including dyes like methyl orange, methylene (B1212753) blue, and rhodamine B. ias.ac.inresearchgate.netrsc.org For example, zirconia-zeolite nanoparticles have demonstrated the ability to completely remove methyl orange dye under UV light within 80 minutes. ias.ac.in The photocatalytic activity of zirconia can be further enhanced by doping it with other elements or creating composite materials. Zirconium-doped Bismuth oxychloride (BiOCl) showed a 97.7% degradation of rhodamine B dye within 60 minutes under visible light. rsc.org

Recent research has also explored the use of zirconium-based materials, such as functionalized UiO-66 MOFs, for the removal of pharmaceuticals like oxytetracycline (B609801) from wastewater. acs.orgacs.org These materials combine adsorption with other removal mechanisms, highlighting the versatility of zirconium compounds in addressing a broad spectrum of organic contaminants.

Environmental Sustainability through Zirconia Utilization

The use of zirconia (ZrO₂), for which this compound is a key precursor, contributes significantly to environmental sustainability across various sectors. mdpi.comguidechem.com Zirconia's unique properties, including high thermal stability, corrosion resistance, and catalytic activity, make it a cornerstone material for developing greener technologies. wundermold.com

In the realm of green chemistry, zirconia-based catalysts are pivotal for promoting more efficient and environmentally friendly chemical processes. They exhibit high selectivity and activity, which reduces waste generation and minimizes the environmental impact of manufacturing. wundermold.com Zirconia is also used in catalytic converters for vehicles, where it helps control harmful emissions by facilitating the conversion of pollutants into less harmful substances. chemiis.com

Zirconia plays a crucial role in advancing clean energy technologies. It is a key component in solid oxide fuel cells (SOFCs), which convert chemical energy from fuels like hydrogen directly into electricity with high efficiency and low emissions. mdpi.comwundermold.com The use of zirconia as an electrolyte material in SOFCs supports the transition to a more sustainable energy landscape. Furthermore, its application in thermal barrier coatings for gas turbines improves energy efficiency and extends the operational life of the equipment. mdpi.com

Advanced Adsorbent Development using this compound Derivatives

This compound is a fundamental building block for synthesizing a wide array of advanced adsorbent materials for environmental remediation. frontiersin.orgmpbio.com Its versatility allows for the creation of materials with tailored properties, such as high surface area, specific functionalities, and enhanced stability, which are crucial for effective pollutant removal. researchgate.net

Researchers have developed numerous zirconium-based adsorbents, which can be broadly categorized into several types:

Zirconium (Hydr)oxides: These are traditional adsorbents prepared by precipitation from a zirconyl chloride solution. They are particularly effective for removing anions like fluoride (B91410) and phosphate. frontiersin.org

Zirconium-Based Multiple-Metal Adsorbents: By combining zirconium with other metals like iron or manganese through co-precipitation, adsorbents with enhanced performance and broader applicability can be created. frontiersin.org

Zirconium Impregnated Composites: Zirconium can be loaded onto various support materials such as activated carbon, sepiolite, biochar, or polymers. mdpi.comfrontiersin.orgresearchgate.net This approach leverages the high surface area of the support material while incorporating the high affinity of zirconium for specific pollutants. For example, zirconium-modified pomegranate peel has been shown to be an effective anion exchanger for arsenate remediation. frontiersin.org

Zirconium Phosphates: These materials are synthesized by reacting a zirconium solution with phosphoric acid and can be used as cation exchangers for heavy metals. frontiersin.orgnih.gov

Zirconium-Based Metal-Organic Frameworks (MOFs): MOFs like UiO-66 are synthesized using this compound and organic linkers. These materials possess exceptionally high surface areas and tunable pore structures, leading to very high adsorption capacities for contaminants like arsenic. surfacesciencewestern.comfrontiersin.org

The development of these advanced adsorbents from this compound demonstrates a continuous effort to create more efficient, cost-effective, and sustainable solutions for water purification and environmental protection. researchgate.net

Biomedical and Biosensing Research

Biomaterial Development

Zirconia-based biomaterials, derived from precursors like zirconyl chloride octahydrate, are increasingly utilized for hard tissue reconstruction due to their superior mechanical properties and favorable biological compatibility. researchgate.net In dentistry and orthopedics, zirconia is a leading ceramic material for fabricating implants, prostheses, and scaffolds for bone regeneration. researchgate.netnih.gov

Research has demonstrated that zirconia exhibits excellent osseointegration, a process where the bone directly grows onto the implant surface, which is critical for the long-term stability and success of dental and orthopedic implants. nih.govsemanticscholar.org The biocompatibility of zirconia has been shown to be comparable or, in some aspects, superior to titanium, the traditional material for dental implants. semanticscholar.org Studies have indicated that zirconia surfaces may exhibit reduced plaque accumulation, which could lead to better soft tissue health around the implants. nih.gov

Clinical and preclinical studies have compared the performance of zirconia and titanium implants. While titanium implants have a longer track record of success, zirconia emerges as a viable alternative, particularly valued for its aesthetic, tooth-like color. semanticscholar.orgnih.gov However, outcomes can be influenced by implant design and surface modifications. researchgate.netorfoundation.org A meta-analysis of randomized controlled trials indicated that while titanium implants showed a better survival rate and less marginal bone loss after one year, the success rate and aesthetic scores were comparable between the two materials. nih.gov

| Parameter | Zirconia Implants | Titanium Implants | Reference |

|---|---|---|---|

| Survival Rate (1-year) | 70.3% | 77.6% | nih.gov |

| Marginal Bone Loss (1-year) | 0.42 mm ± 0.40 | 0.18 mm ± 0.47 | nih.gov |

| Patient Aesthetic Satisfaction | Favorable, superior soft tissue color | Favorable, but can have gray show-through | nih.gov |

| Osseointegration | Excellent, comparable to titanium | Excellent, industry standard | nih.govresearchgate.net |

| Biocompatibility | High, with good soft tissue response | High, well-established | researchgate.netsemanticscholar.org |

Chitosan (B1678972), a natural biopolymer, is widely explored for biomedical applications due to its biocompatibility, biodegradability, and antimicrobial properties. dntb.gov.uasemanticscholar.org The incorporation of inorganic nanoparticles, such as zirconia derived from this compound, into a chitosan matrix can create nanocomposites with enhanced properties for applications like tissue engineering and drug delivery. researchgate.netdntb.gov.ua

The addition of zirconia nanoparticles to chitosan scaffolds has been shown to improve mechanical strength, biodegradation rate, and protein adsorption. researchgate.net These enhancements are crucial for creating scaffolds that can support cell growth and tissue regeneration. Research indicates that cells tend to proliferate and differentiate more effectively on nanocomposite materials compared to the pure polymer. dntb.gov.uaresearchgate.net These chitosan-zirconia nanocomposites are being investigated for their potential in bone tissue engineering, where they can provide a supportive framework for new bone growth. dntb.gov.ua

Drug Delivery Systems

Zirconium-based nanomaterials, including zirconia nanoparticles and metal-organic frameworks (MOFs), are emerging as promising platforms for drug delivery. rsc.orgunive.it this compound is a common starting material for the synthesis of these nanostructures. mdpi.comnih.govnih.gov These nanoparticles offer several advantages as drug carriers, such as a high surface area for substantial drug loading and a tunable surface chemistry that allows for targeted delivery to specific cells or tissues. rsc.orgunive.it

Zirconium-based MOFs, which are crystalline porous materials, are particularly noted for their high drug-loading capacity and stability. rsc.orgnih.gov They can be engineered to release drugs in response to specific stimuli, such as a change in pH, which is a useful feature for targeted cancer therapy. nih.gov For example, research has shown that ciprofloxacin (B1669076) encapsulated in a zirconium MOF exhibited a controlled and sustained release over several days in a basic medium. nih.gov Additionally, coating these nanoparticles can prevent the premature "burst release" of drugs and improve their stability in biological fluids. acs.org

| Nanocarrier Type | Key Features | Example Application | Reference |

|---|---|---|---|

| Mesoporous Zirconia Nanoparticles (MZNs) | High surface area, biocompatible, tunable pore size. | Loading of various active pharmaceutical ingredients (APIs). | unive.it |

| Zirconium-based MOFs (e.g., UiO-66) | High stability, high drug-loading capacity, pH-responsive release. | Controlled release of Captopril, Ibuprofen, Ciprofloxacin. | mdpi.comnih.gov |

| Bilayer-Coated Zr-MOFs | Sustained release, improved chemical stability, enhanced cellular uptake. | Cancer therapy. | acs.org |

| AgNPs@MOF-808 | Combined properties of silver nanoparticles and MOFs. | Anticancer drug delivery. | ekb.eg |

Enzyme Immobilization and Biocatalysis

The immobilization of enzymes onto solid supports is a key strategy for enhancing their stability and reusability in industrial biocatalysis. Zirconium compounds, synthesized from precursors like this compound, have proven to be effective materials for this purpose. mdpi.comnih.gov Supports made from zirconia or modified with zirconium offer high stability and mechanical resistance. mdpi.com

Zirconium-based materials, including zirconium phosphates and MOFs, can be used to immobilize enzymes through methods like adsorption or covalent bonding. nih.govacs.orgacs.org This process transforms enzymes from soluble catalysts into more robust heterogeneous catalysts that can be easily recovered and recycled. Research has shown that enzymes immobilized on zirconium-based supports exhibit enhanced stability against changes in temperature and pH. mdpi.com For instance, lipase (B570770) immobilized on zirconium phosphonate (B1237965) supports could be stored for over a month without loss of activity and reused in several cycles. acs.org Zirconium-based MOFs have also been used to co-immobilize multiple enzymes, creating efficient biocatalytic systems for complex reactions. acs.org

Bioimaging Applications (e.g., Fluorescent Probes with Silica-Coated Nanoparticles)

In the field of bioimaging, nanoparticles are used as contrast agents or carriers for fluorescent dyes to visualize biological processes at the cellular and molecular level. Core-shell nanoparticles, which consist of a core made of one material and a shell of another, are particularly versatile for these applications. rsc.orgnih.gov

Zirconia nanoparticles, synthesized from this compound, can serve as the core material due to their biocompatibility and stability. mdpi.comsciencepublishinggroup.com This zirconia core can then be coated with a silica (B1680970) shell. mdpi.comnih.gov The silica shell is advantageous because it is optically transparent, biocompatible, and its surface can be easily functionalized to attach fluorescent dyes or targeting molecules. nih.govresearchgate.net This core-shell design helps to enhance the brightness and photostability of the encapsulated dyes compared to free dyes in solution. rsc.org These fluorescent silica-coated nanoparticles can be used as probes for long-term cell tracking and high-resolution imaging in biomedical research. rsc.org

Antimicrobial Properties of Zirconium-Based Materials

Zirconium-based materials, particularly those synthesized from this compound, have garnered significant attention for their antimicrobial properties. Research has demonstrated their efficacy against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. These properties are particularly relevant in biomedical and biosensing research, where preventing microbial contamination and biofilm formation is crucial.

The primary mechanism of action is often attributed to the generation of reactive oxygen species (ROS) by zirconia (ZrO₂) nanoparticles, which induces oxidative stress and disrupts microbial cell structures. tandfonline.com The antimicrobial activity is influenced by factors such as particle size, concentration, and surface modifications of the zirconium compounds. acs.orgnih.gov

Detailed research findings have elucidated the effectiveness of these materials against specific pathogens. For instance, zirconia nanoparticles have shown significant inhibitory effects against common oral bacteria, such as Streptococcus mutans, and other pathogenic bacteria like Staphylococcus aureus and Escherichia coli. acs.orgresearchgate.net

Antibacterial Activity of Zirconia Nanoparticles (ZrO₂) Against Various Bacterial Strains

| Bacterial Strain | Type | Concentration | Inhibition Zone (mm) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 9% DMSO | 3.50 | acs.org |

| Streptococcus pneumoniae | Gram-positive | 9% DMSO | 3.40 | acs.org |

| Pseudomonas aeruginosa | Gram-negative | 100 µg/ml | 20 | researchgate.net |

| Salmonella paratyphi | Gram-negative | 9% DMSO | 3.60 | nih.gov |

| Escherichia coli | Gram-negative | - | - | researchgate.net |

| Rothia dentocariosa | - | 600 µg/mL | 58% growth inhibition | acs.org |

| Streptococcus mitis | - | - | - | acs.org |

Studies have also explored enhancing the antimicrobial potency of zirconia by creating composites with other bioactive materials or through surface functionalization. tandfonline.comacs.org For example, biofunctionalization with glutamic acid has been shown to significantly increase the antimicrobial activity of zirconia nanoparticles against oral bacteria. acs.org Similarly, composites of zirconia with materials like copper-modified bioglass have exhibited strong antibacterial properties. tandfonline.com

The green synthesis of zirconium nanoparticles, using plant extracts, has also yielded materials with potent antibacterial activity against S. aureus. nih.gov This approach offers a more environmentally friendly method for producing antimicrobial zirconium compounds.

Antifungal Activity of Zirconia Nanoparticles (ZrO₂) Against Various Fungal Strains

| Fungal Strain | Concentration | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Penicillium sp. | 100% DMSO | 4.50 | acs.org |

| Aspergillus niger | 100% DMSO | 3.00 | acs.org |

| Aspergillus flavus | 100% DMSO | 3.00 | acs.org |

| Aspergillus niger | - | - | researchgate.net |

In addition to nanoparticles, zirconium-based mixed ligand complexes have also demonstrated considerable antimicrobial properties. researchgate.net Research comparing zirconia nanoparticles and zirconium(IV) complexes found that while the nanoparticles were active against E. coli, the complexes showed broader activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net

Furthermore, novel compounds like zirconium phosphate-glycinediphosphonate, both with and without metal loading (such as silver or zinc), have been investigated for their antibacterial capabilities. mdpi.com Silver-loaded zirconium phosphate-glycinediphosphonate, in particular, showed consistent antimicrobial properties against a wide range of bacteria, including those commonly responsible for implant-associated infections. mdpi.com

The antimicrobial efficacy of zirconium materials is also being explored in dental applications. Studies have shown that incorporating zirconia nanoparticles into glass ionomer cement can enhance its antimicrobial effectiveness, with a noticeable improvement as the concentration of the nanoparticles increases. nih.gov Polished zirconia surfaces have also demonstrated a greater bacterial inhibition effect compared to glazed surfaces. openmicrobiologyjournal.com

Emerging Research Directions and Future Perspectives

Integration with Novel Materials Systems (e.g., Carbon Nanotubes, Graphene)

The integration of zirconium compounds derived from zirconyl chloride octahydrate with carbon nanomaterials like carbon nanotubes (CNTs) and graphene is a burgeoning field. These composite materials leverage the unique properties of each component to create high-performance systems for various applications, particularly in energy storage.

Researchers have successfully combined zirconium-based metal-organic frameworks (Zr-MOFs) with functionalized carbon nanotubes (FCNTs) and graphene oxide nanoribbons (GONRs). rsc.org This integration results in composites with enhanced electrical conductivity, tunable surface area, and improved mechanical and chemical robustness. rsc.org Such characteristics are highly desirable for supercapacitor electrodes. Studies have shown that the introduction of GONRs and FCNTs significantly boosts the capacitance of Zr-MOFs. rsc.org For instance, composites using Zr-MOF/GONR and Zr-MOF/FCNT as positive electrodes have demonstrated remarkable cycling stability, retaining their specific capacitance even after 10,000 charge/discharge cycles. rsc.org

Another approach involves the synthesis of nanocomposites like ZrO₂-SDS-SWCNTs, where zirconia (ZrO₂) nanoparticles are grafted onto single-walled carbon nanotubes (SWCNTs) functionalized with sodium dodecyl sulfate (B86663) (SDS). nih.gov These novel materials are being explored for their potential in advanced sensor applications. nih.gov The remarkable mechanical and electrical properties of CNTs and graphene make them excellent reinforcements, paving the way for ground-breaking technologies in various fields. nih.gov

Table 1: Performance of Zr-MOF/Carbon Nanomaterial Composites in Supercapacitors

This table summarizes the enhanced electrochemical performance observed when Zr-MOFs are combined with different carbon nanomaterials.

| Composite Material | Key Performance Enhancement | Potential Application |

| Zr-MOF / Graphene Oxide Nanoribbons (GONR) | Significant boost in specific capacitance; remarkable cycling stability. rsc.org | High-performance supercapacitors. rsc.org |

| Zr-MOF / Functionalized Carbon Nanotubes (FCNT) | Elevated electrical conductivity and adjustable surface area. rsc.org | Electrochemical energy storage devices. rsc.org |

| Zirconia (ZrO₂) / Single-Walled Carbon Nanotubes (SWCNT) | Creation of novel nanocomposite with unique electrochemical properties. nih.gov | Advanced electrochemical sensors. nih.gov |

Advanced Sensor Development (e.g., Electrochemical Sensors)

Zirconium compounds, particularly zirconia (ZrO₂) derived from this compound, are proving to be highly effective materials in the development of advanced electrochemical sensors. Zirconium's properties are encouraging for creating sensitive and selective sensing platforms. nih.gov

A notable example is a high-sensitivity electrochemical sensor designed for the determination of hyperin. This sensor utilizes a glassy carbon electrode modified with a ZrO₂-SDS-SWCNTs nanocomposite. nih.gov The novel composite material leads to a wider linear detection range and a lower detection limit (5 x 10⁻¹⁰ mol L⁻¹) compared to previous methods. nih.gov

In another application, a sensor based on a zirconia/ordered macroporous polyaniline (ZrO₂/OMP) composite has been developed for the ultrasensitive detection of organophosphate pesticides like methyl parathion. rsc.org The strong affinity between the phosphate (B84403) groups of the pesticide and the zirconia nanoparticles is key to the sensor's high sensitivity, achieving a detection limit as low as 2.28 × 10⁻¹⁰ mol L⁻¹. rsc.org This research highlights the potential for creating simple, fast, and selective analytical tools for environmental and food safety monitoring. rsc.org

Theoretical and Computational Modeling of this compound Behavior

The fundamental understanding of this compound's structure and behavior in various states is crucial for optimizing its applications. Theoretical and computational modeling plays a vital role in this area. The crystal structure of ZrOCl₂·8H₂O has been refined, confirming the existence of the tetranuclear complex cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. wikipedia.orgresearchgate.netcdnsciencepub.com In this structure, four Zr⁴⁺ centers are linked by hydroxide (B78521) bridging ligands. wikipedia.org

Advanced modeling techniques are used to interpret experimental data and predict the behavior of zirconium complexes in solution. Methods such as EXAFS (Extended X-ray Absorption Fine Structure) fitting and theoretical XANES (X-ray Absorption Near Edge Structure) modeling have been employed to determine the composition of dominant zirconium complexes in fluids. researchgate.net These studies provide insights into the coordination environment of the zirconium atom, including metal-to-ligand bond lengths with hydroxide, water, and chloride ions. researchgate.net Such computational approaches are essential for understanding the formation of zirconium-based materials from precursor solutions, like the development of crystalline zirconium hydroxide. researchgate.net

Table 2: Key Structural Parameters of the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ Complex

This table presents the refined structural information for the core tetranuclear complex found in solid this compound.

| Parameter | Description | Mean Value (Å) | Reference |

| Zr—OH (bridging) | The distance between a zirconium atom and a bridging hydroxide oxygen. | 2.142 ± 0.019 | cdnsciencepub.com |

| Zr—OH₂ (terminal) | The distance between a zirconium atom and a terminal water molecule oxygen. | 2.272 ± 0.032 | cdnsciencepub.com |

| Coordination Geometry | The arrangement of ligands around each zirconium atom. | Approximates D₂d dodecahedron. | cdnsciencepub.com |

Sustainable and Green Synthesis Methodologies Development

The development of environmentally benign synthesis methods is a key focus in modern chemistry, and the production and use of this compound are no exception. Traditional industrial synthesis methods often involve high energy consumption and produce significant amounts of waste, including acidic and alkaline effluents and solid residues. guidechem.com This has created a strong impetus for research into "green" and sustainable alternatives.

This compound itself is considered an attractive "green" Lewis acid catalyst for organic reactions. researchgate.net Its advantages include low toxicity, stability in the presence of moisture, ease of handling, and reusability. researchgate.net This promotes the design of more sustainable catalytic processes.

In terms of producing zirconium-based materials, solvothermal synthesis is one of the greener approaches being explored. For example, the synthesis of UiO-66/Fe₃O₄@CNCs nanocomposites via a solvothermal method represents a more controlled and potentially less wasteful route to advanced functional materials from this compound precursors. acs.orgacs.org The overarching goal is to reduce energy consumption and minimize the generation of hazardous waste, aligning the production and application of zirconium compounds with the principles of green chemistry. guidechem.comsigmaaldrich.com

Scale-Up and Industrial Implementation Challenges

While new applications for this compound are continuously being discovered in the lab, scaling up these processes for industrial production presents significant challenges. A primary concern is the environmental impact of traditional manufacturing processes. The decomposition of zircon sand and subsequent acid treatments generate large volumes of waste acid, alkali, and residues, which require costly and complex treatment to prevent serious environmental pollution. guidechem.com

Energy consumption is another major hurdle. Processes like the "lime method" for producing this compound require very high reaction temperatures (1000–1300 °C), leading to high energy costs. guidechem.com Furthermore, as environmental regulations become stricter, the costs associated with compliance and waste management are increasing, impacting the economic viability of production. guidechem.com

From a technical standpoint, controlling the precipitation and calcination processes on an industrial scale to achieve desired product specifications, such as the phase and crystallite size of the final zirconia product, is complex. researchgate.net Variations in reactant concentrations and pH during industrial precipitation can lead to different calcination routes and final material properties, making consistent quality control a challenge. researchgate.net

Exploring New Catalytic Pathways and Applications

This compound and its derivatives are versatile catalysts, and research continues to uncover new catalytic pathways and applications. As a Lewis acid, it is effective in a variety of organic syntheses. researchgate.netnoahchemicals.com Recent advances have focused on its use in the manufacturing of medicinally important compounds and bioactive molecules. nih.govrsc.org

Zirconium-based catalysts are being employed in the synthesis of a wide range of heterocycles, which are core structures in many pharmaceuticals. These include imidazoles, pyrazoles, quinolines, and pyrroles. nih.govrsc.org The development of novel zirconium-based catalysts, such as nano-ZrO₂, is driven by their low toxicity, affordability, and flexibility. nih.govrsc.org

Beyond organic synthesis, this compound serves as a building block for creating mixed zirconium phosphonates. These materials are being investigated for their potential in specialized catalytic applications, as well as in ion exchange and photophysics. sigmaaldrich.com The future of this research lies in further understanding the scope of zirconium-catalyzed reactions to develop sustainable and efficient methods for synthesizing biologically active and industrially relevant compounds. rsc.org

Q & A

Q. What are the critical safety protocols for handling zirconyl chloride octahydrate in laboratory settings?

this compound requires strict safety measures due to its hygroscopic nature and potential reactivity. Key protocols include:

Q. How does the crystal structure of this compound influence its reactivity?

The compound forms a tetranuclear complex [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, where each Zr atom coordinates with bridging hydroxyl groups (Zr–OH: 2.14 Å) and terminal water molecules (Zr–OH₂: 2.27 Å). This structure enhances its solubility and reactivity in aqueous solutions, making it a versatile precursor for zirconium-based materials .

Q. What methods are used to synthesize zirconia (ZrO₂) nanoparticles from this compound?

A common hydrothermal approach involves:

- Dissolving ZrOCl₂·8H₂O in deionized water (e.g., 0.85 g in 60 mL).

- Adjusting pH to 10 using NH₄OH to precipitate Zr(OH)₄, followed by calcination at 500°C to form tetragonal ZrO₂ nanoparticles .

Advanced Research Questions

Q. How can discrepancies in zirconia nanoparticle size distributions from ZrOCl₂·8H₂O precursors be resolved?

Variations in particle size (e.g., 10–200 nm) arise from differences in:

- pH control : Higher pH (>10) favors smaller particles due to rapid nucleation .

- Stirring rate : Faster mixing reduces agglomeration .

- Thermal treatment : Calcination temperature impacts crystallinity and phase (tetragonal vs. monoclinic) . Systematic studies using dynamic light scattering (DLS) and TEM are recommended for reproducibility .

Q. What advanced characterization techniques elucidate the dehydration mechanism of ZrOCl₂·8H₂O?

- Thermogravimetric Analysis (TGA) : Reveals stepwise water loss (8 H₂O molecules) between 50–400°C, with structural collapse at ~400°C .

- In Situ IR Spectroscopy : Tracks hydroxyl group transitions in the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ complex during heating .

- XRD : Confirms phase transformation to amorphous ZrO₂ upon dehydration .

Q. How can this compound be optimized for metal-organic framework (MOF) synthesis?

Key parameters include:

Q. Why does ZrOCl₂·8H₂O exhibit variable catalytic performance in dry methane reforming?

Discrepancies in carbon deposition rates correlate with:

- Support material : SBA-15 mesoporous silica improves dispersion of Ni/ZrO₂ active sites .

- Calcination temperature : Higher temperatures (>600°C) stabilize tetragonal ZrO₂, enhancing redox activity .

- Co-impregnation with Al/Ti : Reduces coking by modifying acid-base properties .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.